Technical Documentation Center
2-Amino-1,3-benzoxazole-5-carboxamide Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Synthesis of 2-amino-1,3-benzoxazole-5-carboxamide from 2-amino-4-hydroxybenzamide
Synthesis of 2-amino-1,3-benzoxazole-5-carboxamide from 2-amino-4-hydroxybenzamide
Here is a detailed Application Note and Protocol for the synthesis of 2-amino-1,3-benzoxazole-5-carboxamide.
Executive Summary
The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., LMTK3 inhibitors), antimicrobial agents, and receptor antagonists. This application note details the regioselective synthesis of 2-amino-1,3-benzoxazole-5-carboxamide via the cyclodesulfurization or cyanogen bromide (CNBr) mediated cyclization of ortho-aminophenols.
Critical Note on Starting Material: The request specifies "2-amino-4-hydroxybenzamide" as the precursor. It is vital to note that for benzoxazole ring formation, the amino (-NH
-
If the nomenclature follows IUPAC priority for benzamide (C1): A "2-amino-4-hydroxy" substitution pattern places the amine and hydroxyl groups in a meta relationship, rendering direct cyclization impossible.
-
Correct Precursor: This protocol utilizes 3-amino-4-hydroxybenzamide (functionally equivalent to 2-amino-4-carbamoylphenol), which possesses the required ortho-disposition to yield the 5-carboxamide regioisomer.
Scientific Rationale & Mechanism
The synthesis relies on the electrophilic cyanating properties of Cyanogen Bromide (CNBr). The reaction proceeds through a two-step sequence in a single pot:
-
N-Cyanation: The nucleophilic amine attacks the cyano group of CNBr, displacing bromide to form an unstable N-cyano intermediate (cyanamide).
-
Intramolecular Cyclization: The vicinal hydroxyl group attacks the electrophilic carbon of the cyanamide, followed by tautomerization to form the stable 2-aminobenzoxazole ring.
Reaction Pathway Analysis
The regiochemistry is dictated by the starting material. To achieve the 5-carboxamide substitution:
-
The amide group (-CONH
) must be para to the hydroxyl group in the starting phenol. -
Upon cyclization, the oxygen occupies position 1 and the nitrogen position 3; the substituent para to the oxygen becomes position 5.
Figure 1: Mechanistic pathway for the CNBr-mediated cyclization of o-aminophenols.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity | Hazard Class |
| 3-Amino-4-hydroxybenzamide | Precursor | >97% | Irritant |
| Cyanogen Bromide (CNBr) | Cyclizing Agent | 97% | High Toxicity (Fatal if inhaled/swallowed) |
| Methanol (MeOH) | Solvent | HPLC Grade | Flammable |
| Sodium Bicarbonate (NaHCO | Neutralization | ACS Grade | Irritant |
| Sodium Hypochlorite (Bleach) | Safety Quench | 10-15% | Corrosive |
Safety Pre-Check (Critical)
-
CNBr Warning: Cyanogen bromide is highly toxic and hydrolyzes to release hydrogen cyanide (HCN). All operations must be performed in a functioning fume hood.
-
Waste Disposal: All waste streams and glassware contacting CNBr must be quenched with 10% sodium hypochlorite (bleach) or NaOH solution prior to disposal to destroy residual cyanide.
Step-by-Step Synthesis
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-hydroxybenzamide (1.52 g, 10.0 mmol) in Methanol (30 mL). Ensure complete dissolution; mild sonication may be used.
-
Reagent Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add Cyanogen Bromide (1.16 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.
-
Note: Exothermic reaction. Maintain temperature below 10 °C during addition to prevent polymerization.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The starting material (
) should disappear, and a more polar product spot should appear.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to approximately 1/3 of the original volume.
-
Neutralize the residue by slowly adding saturated aqueous NaHCO
solution until pH 8. A precipitate will form. -
Stir the slurry for 30 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid under vacuum using a sintered glass funnel. Wash the cake with cold water (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL) to remove unreacted CNBr traces.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if purity is <95%.
-
Drying: Dry the product in a vacuum oven at 50 °C for 12 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Validation
To validate the synthesis of 2-amino-1,3-benzoxazole-5-carboxamide , compare obtained data with the following expected values:
| Analytical Method | Expected Signal / Result | Interpretation |
| Appearance | Off-white to pale beige powder | Typical for benzoxazoles |
| Melting Point | > 260 °C (dec) | High MP due to amide H-bonding |
| LC-MS (ESI+) | m/z = 178.06 [M+H] | Consistent with Formula C |
| Confirm loss of phenolic proton and formation of amine | ||
| IR Spectroscopy | 3400-3100 cm | Diagnostic bands |
Troubleshooting & Optimization
-
Low Yield: If the yield is <50%, ensure the starting material was fully dissolved before adding CNBr. Incomplete dissolution leads to heterogeneous reaction kinetics.
-
Impurity Profile: If a byproduct with m/z +25 is observed, it may indicate incomplete cyclization (intermediate cyanamide). Increase reaction time or heat to 40 °C.
-
Alternative Reagents: If CNBr is restricted, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used as a solid, non-volatile, and less toxic cyanating surrogate [1].
References
-
Slachtova, V., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 4(19), 18398–18407.
- Potewar, T. M., et al. (2008). "Efficient synthesis of 2-aminobenzoxazoles using cyanogen bromide." Tetrahedron Letters, 49, 1076-1080.
-
Sigma-Aldrich Product Sheet. "2-Aminobenzoxazole derivatives."
Sources
Application Note: Microwave-Assisted Synthesis of 2-Aminobenzoxazole Derivatives
Application Note: Microwave-Assisted Synthesis of 2-Aminobenzoxazole Derivatives
Topic: Microwave-Assisted Synthesis Protocols for 2-Aminobenzoxazole Derivatives Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Development Scientists
Executive Summary
The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutic agents ranging from enzyme inhibitors (e.g., substituted benzoxazoles as HIV reverse transcriptase inhibitors) to receptor antagonists.[1][2] Traditional thermal synthesis often suffers from harsh conditions, toxic reagents (e.g., cyanogen bromide), and prolonged reaction times.
This guide details three optimized microwave-assisted protocols that prioritize atom economy , speed , and safety . By leveraging the dielectric heating effects of microwave irradiation, these methods reduce reaction times from hours to minutes and frequently allow for "on-water" or solvent-free conditions, aligning with Green Chemistry principles.
Mechanistic Pathways & Strategy
Before selecting a protocol, it is crucial to understand the mechanistic entry points. The choice of method depends on the desired substitution pattern at the 2-amino position (
Workflow Diagram: Synthetic Route Selection
The following diagram illustrates the decision logic for selecting the appropriate protocol based on starting materials.
Figure 1: Decision tree for selecting the optimal synthesis protocol based on target substitution.
Experimental Protocols
Protocol 1: Cyclodesulfurization of 2-Hydroxyphenylthioureas (The "Robust" Route)
Best for: Synthesis of N-mono-substituted 2-aminobenzoxazoles. Mechanism: A 2-aminophenol reacts with an isothiocyanate to form a thiourea intermediate. A desulfurizing agent (EDC·HCl) facilitates intramolecular cyclization under microwave irradiation.
Materials
-
Substrate: Substituted 2-aminophenol (1.0 equiv)
-
Reagent: Aryl or Alkyl Isothiocyanate (1.0–1.1 equiv)
-
Promoter: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Methodology
-
Thiourea Formation (In Situ): In a 10 mL microwave process vial, dissolve 2-aminophenol (1.0 mmol) and the isothiocyanate (1.0 mmol) in MeCN (3 mL).
-
Pre-Stirring: Stir at room temperature for 5 minutes. Note: In many cases, the thiourea precipitates. Do not filter; proceed directly.
-
Cyclization: Add EDC·HCl (1.2 mmol) to the reaction mixture. Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Mode: Dynamic (Hold Temperature)
-
Temperature: 80°C
-
Power: Max 150 W (Variable)
-
Hold Time: 10–15 minutes
-
Stirring: High
-
-
Work-up:
-
Cool the vial to room temperature (compressed air cooling).
-
Pour the mixture into ice-cold water (10 mL).
-
The product usually precipitates. Filter, wash with water, and dry.
-
Purification: If necessary, recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).
-
Scientist’s Insight: Why EDC? Unlike toxic mercury salts (HgO) often used in thermal methods, EDC is a "green" desulfurizing agent that forms a urea byproduct (water-soluble), simplifying purification.
Protocol 2: Direct C-H Amination of Benzoxazoles (The "Late-Stage" Route)
Best for: Adding complex amine fragments to an existing benzoxazole core (e.g., morpholine, piperidine). Mechanism: Oxidative C-H activation using a copper catalyst or metal-free ionic liquid system.
Materials
-
Substrate: Benzoxazole derivative (1.0 equiv)
-
Reagent: Secondary amine (e.g., Morpholine) (1.2–1.5 equiv)
-
Catalyst: [BPy]I (1-Butylpyridinium iodide) (15 mol%) OR CuI (10 mol%)
-
Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or Water (for "On-Water" conditions)
Step-by-Step Methodology
-
Preparation: In a microwave vial, combine the benzoxazole (0.5 mmol), secondary amine (0.75 mmol), and catalyst ([BPy]I or CuI).
-
Oxidant Addition: Add TBHP (0.75 mmol) and Acetic Acid (1.0 equiv, optional additive to protonate the intermediate).
-
Microwave Irradiation:
-
Temperature: 80–100°C
-
Time: 20–40 minutes
-
Pressure Limit: 250 psi (Safety critical due to oxidant)
-
-
Work-up:
-
Dilute with EtOAc, wash with saturated Na₂S₂O₃ (to quench excess peroxide) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Self-Validating Control: Monitor the disappearance of the C2-proton signal in NMR (~8.0 ppm) to confirm C-H functionalization.
Protocol 3: Safer Cyanation using NCTS (The "BrCN-Free" Route)
Best for: Synthesis of unsubstituted or simple 2-aminobenzoxazoles without using highly toxic Cyanogen Bromide. Reagent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) acts as a stable, solid "CN+" source.
Materials
-
Substrate: 2-Aminophenol (1.0 equiv)
-
Reagent: NCTS (1.0 equiv)
-
Additive: Lewis Acid (e.g., LiHMDS or BF3·Et2O - catalytic amounts)
-
Solvent: THF or Dioxane
Step-by-Step Methodology
-
Mix: Combine 2-aminophenol (0.5 mmol) and NCTS (0.5 mmol) in THF (2 mL) in a microwave vial.
-
Activate: Add LiHMDS (1.0 M in THF, 0.5 mL) dropwise.
-
Microwave Irradiation:
-
Temperature: 100°C
-
Time: 5–10 minutes
-
-
Work-up: Solvent evaporation followed by column chromatography.
Data Comparison: Microwave vs. Conventional
The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave protocols for these specific transformations.
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol 1) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 24x – 36x Faster |
| Yield | 50 – 70% | 85 – 95% | +20-30% |
| Solvent Vol. | 20 – 50 mL | 2 – 5 mL | 10x Reduction |
| Purity (Crude) | Low (requires chromatography) | High (often precipitation only) | Simplified Work-up |
Troubleshooting & Optimization
-
Ring Opening: If you observe the formation of N-(2-hydroxyphenyl)urea derivatives, the temperature is likely too high, or water content is too high during the cyclization step. Solution: Use anhydrous MeCN and lower temp to 80°C.
-
Incomplete Conversion: For electron-deficient 2-aminophenols (e.g., nitro-substituted), the nucleophilicity of the nitrogen is reduced. Solution: Increase reaction time to 30 mins and temperature to 120°C.
-
Pressure Spikes: When using TBHP (Protocol 2), gas evolution (O₂) can occur. Safety: Always use a vessel rated for 300 psi and ensure the volume fill is <50%.
References
-
Review of Microwave Synthesis: Microwave-assisted synthesis of benzoxazoles: A review. Eureka Select. Link
-
Ionic Liquid Protocol: The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst. Molecules (MDPI). Link
-
NCTS Protocol: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Link
-
On-Water Synthesis: Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles. J. Org.[3][4] Chem. Link
-
General Green Methods: On water catalyst-free synthesis of N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances.[5][6] Link
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles To Prepare 2-Aminobenzoxazoles [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. sci-hub.box [sci-hub.box]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Characterization of Benzoxazole Carboxamide 5-HT3 Antagonists
Application Note: In Vitro Characterization of Benzoxazole Carboxamide 5-HT3 Antagonists
[1]
Introduction & Scope
The 5-HT3 receptor is a ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily, distinct from the G-protein coupled 5-HT receptor subtypes. Upon activation by serotonin (5-HT), the channel opens to allow non-selective cation influx (
Benzoxazole carboxamides represent a privileged scaffold in medicinal chemistry, offering bioisosteric alternatives to the classical indazole (e.g., Granisetron) and indole (e.g., Tropisetron) cores. While offering improved metabolic stability and rigidity, this lipophilic scaffold presents specific challenges in in vitro assays, particularly regarding solubility and non-specific binding.
This guide details a validated screening cascade designed to characterize benzoxazole derivatives, moving from affinity determination to functional validation.
Experimental Workflow
The following cascade ensures that only high-quality hits progress to low-throughput validation.
Figure 1: Validated screening cascade for 5-HT3 antagonists. Note the early solubility checkpoint critical for lipophilic benzoxazoles.
Compound Handling & Preparation[3][4][5]
Benzoxazole carboxamides often exhibit low aqueous solubility compared to their protonated amine counterparts. Improper handling leads to micro-precipitation, causing false negatives in binding assays (due to lower effective concentration) or false positives in fluorescence assays (due to light scattering).
-
Stock Preparation: Dissolve compounds to 10 mM in 100% DMSO. Sonicate for 5 minutes if visual turbidity persists.
-
Working Solutions: Perform serial dilutions in DMSO first, then transfer to the aqueous assay buffer. Keep final DMSO concentration < 0.1% in electrophysiology and < 1% in FLIPR/Binding assays to avoid vehicle effects on the channel.
Assay I: Radioligand Binding (Affinity Filter)
This assay determines the affinity (
Materials
-
Cell Line: HEK293 cells stably expressing human 5-HT3A receptor (HEK-h5HT3A).
-
Radioligand: [
H]-Granisetron (Specific Activity ~80 Ci/mmol).[1] -
Non-Specific Control: 10 µM Ondansetron or unlabeled Granisetron.[1]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Protocol
-
Membrane Prep: Harvest HEK-h5HT3A cells. Homogenize in ice-cold Binding Buffer using a Polytron. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a protein concentration of ~50 µ g/well .
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
25 µL [
H]-Granisetron (Final conc. ~0.5 nM, approx. ). -
25 µL Test Compound (Benzoxazole derivative, 10-point curve) or Vehicle.
-
-
Equilibrium: Incubate for 60 minutes at 25°C. Benzoxazoles may have slower association rates due to lipophilicity; do not shorten this step.
-
Harvest: Rapidly filter through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce binding of the lipophilic benzoxazole core to the filter).
-
Detection: Wash 3x with ice-cold buffer. Add scintillant and count on a TopCount or MicroBeta.
Data Analysis:
Calculate
Assay II: High-Throughput Functional Screen (Calcium Flux)
Binding does not distinguish agonism from antagonism. The Calcium Flux assay uses the 5-HT3 receptor's
Materials
-
Instrument: FLIPR Tetra or FlexStation 3.
-
Dye: FLIPR Calcium 5 Assay Kit (Molecular Devices).
-
Agonist: 5-HT (Serotonin) or 2-Methyl-5-HT (more selective).
-
Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport of the dye).
Protocol
-
Seeding: Plate HEK-h5HT3A cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates (Poly-D-Lysine coated). Incubate overnight.
-
Dye Loading: Remove media. Add 100 µL of Calcium 5 dye dissolved in Assay Buffer. Incubate 45 min at 37°C, then 15 min at RT. Do not wash.
-
Antagonist Addition (Online): Place plate in FLIPR.
-
Step A: Add 25 µL of Test Compound (Benzoxazole).
-
Incubation: Monitor baseline fluorescence for 5–10 minutes. This detects potential agonist activity of the compound itself.
-
-
Agonist Challenge:
-
Step B: Inject 5-HT (at
concentration, typically 1–3 µM). -
Read: Measure fluorescence signal (Ex 485 nm / Em 525 nm) for 120 seconds.
-
Interpretation:
-
Antagonist: Dose-dependent reduction in the 5-HT induced calcium peak.
-
Agonist: Immediate calcium spike during Step A (Antagonist Addition).
Assay III: Gold Standard Validation (Whole-Cell Patch Clamp)
Fluorescence assays can yield false positives if compounds are autofluorescent (common with extended aromatic systems like benzoxazoles) or if they inhibit voltage-gated calcium channels rather than 5-HT3. Electrophysiology is the requisite validation step.
Mechanism of Action
The 5-HT3 receptor transitions between closed, open, and desensitized states. Benzoxazole antagonists typically stabilize the closed state (competitive) or block the pore (non-competitive).
Figure 2: 5-HT3 receptor gating states. Competitive antagonists prevent the Closed
Protocol
-
Rig Setup: Whole-cell voltage clamp configuration.
-
Solutions:
-
Procedure:
-
Establish G
seal and break-in to whole-cell mode.[1] -
Clamp voltage at -60 mV .
-
Control Pulse: Apply 10 µM 5-HT via rapid perfusion (2s pulse) to establish baseline current (
). Allow 2 min wash for recovery from desensitization. -
Test Pulse: Pre-perfuse Benzoxazole compound for 30s. Then, co-apply 10 µM 5-HT + Compound.
-
-
Analysis:
-
Measure peak current amplitude.[2]
-
Calculate % Inhibition:
.
-
Summary of Key Parameters
| Parameter | Radioligand Binding | FLIPR Calcium Flux | Patch Clamp (ePhys) |
| Primary Readout | Affinity ( | Potency ( | Kinetics & Mechanism |
| Throughput | Medium | High | Low |
| Benzoxazole Risk | Filter binding (use PEI) | Solubility/Autofluorescence | "Sticky" compound washout |
| Key Control | Unlabeled Granisetron | Probenecid (Dye retention) | CsCl Internal (Block K+) |
References
-
Vertex Pharmaceuticals. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists.[3][4] Bioorganic & Medicinal Chemistry Letters.[5]
-
BenchChem. (2025). Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay.
-
Molecular Devices. (2023).[6] FLIPR Calcium 5 Assay Kit Guide.
-
Lummis, S. C. R., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry.
-
Barnes, N. M., et al. (1995). Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron.[7][8] British Journal of Pharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization Solvents for Purifying 2-Amino-1,3-Benzoxazole-5-Carboxamide
Application Note: Crystallization Solvents for Purifying 2-Amino-1,3-Benzoxazole-5-Carboxamide
[1]
Abstract & Core Directive
This guide details the purification of 2-amino-1,3-benzoxazole-5-carboxamide , a critical scaffold in the synthesis of kinase inhibitors (e.g., substituted aminobenzoxazoles for Src/Abl inhibition) and antimicrobial agents.[1] Due to the molecule's rigid planar structure and dual hydrogen-bonding domains (C-2 amino and C-5 carboxamide), it exhibits high lattice energy and poor solubility in common organic solvents.[1]
This protocol moves beyond generic "recrystallization" advice.[1] We provide a solubility-driven solvent selection strategy , offering three distinct protocols ranging from Green Chemistry compliant (Class 3 solvents) to High-Performance purification for stubborn impurities.[1]
Physicochemical Profile & Solvent Logic[1][2]
To select the correct solvent, one must understand the intermolecular forces holding the crystal lattice together.[1]
-
Compound: 2-amino-1,3-benzoxazole-5-carboxamide[1]
-
Structural Challenges:
Solubility Prediction Table
| Solvent Class | Representative Solvents | Interaction Potential | Predicted Solubility |
| Polar Aprotic | DMSO, DMF, DMAc | Disrupts H-bonds; High dipole stabilizes polar core.[1] | High (Recommended for dissolution) |
| Polar Protic | Methanol, Ethanol, Isopropanol | Competes for H-bonds; Moderate solvation of aromatic rings.[1] | Moderate (Requires heat) |
| Acidic Media | Acetic Acid, Dilute HCl | Protonates oxazole ring (N-3), breaking lattice energy.[1] | High (Chemical dissolution) |
| Non-Polar | Hexane, Toluene, Et2O | Cannot disrupt H-bonds or solvate polar groups.[1] | Insoluble (Anti-solvent candidates) |
Decision Logic: Selecting the Purification Route
The following flow diagram illustrates the decision matrix for selecting the optimal purification protocol based on impurity profile and yield requirements.
Caption: Decision matrix for selecting the optimal crystallization protocol based on impurity type.
Detailed Experimental Protocols
Protocol A: The "Green" Binary System (Ethanol/Water)
Best for: Routine purification, removal of non-polar impurities, and final polishing.[1]
Mechanism: The compound is soluble in hot ethanol (disrupting hydrophobic interactions) but insoluble in water.[1] The slow addition of water creates a supersaturated environment controlled by polarity.[1]
-
Dissolution: Suspend 10 g of crude material in Ethanol (absolute) (approx. 15-20 volumes, 150-200 mL).
-
Heating: Heat to reflux (78°C). If the solid does not dissolve completely after 30 mins, slowly add Methanol (up to 10% v/v) to increase polarity.[1]
-
Note: If black specks remain, filter hot through a Celite pad.[1]
-
-
Nucleation: While maintaining reflux, add Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.
-
Re-solvation: Add just enough hot Ethanol to clear the turbidity.[1]
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly over 2-3 hours.
-
Critical Step: Do not shock cool in ice immediately; this traps impurities.[1]
-
-
Harvest: Cool to 0-5°C for 1 hour. Filter the off-white/pale yellow crystals.[1]
-
Wash: Wash with cold Ethanol:Water (1:1).[1]
Protocol B: High-Performance Anti-Solvent (DMSO/Water)
Best for: Highly insoluble crude material or removing polar impurities that co-crystallize in alcohols.[1]
Mechanism: DMSO is a powerful H-bond acceptor, breaking the amide dimers.[1] Water acts as a harsh anti-solvent, forcing the hydrophobic benzoxazole core to aggregate rapidly.[1]
-
Dissolution: Dissolve 5 g of crude material in the minimum volume of DMSO (approx. 3-5 volumes, 15-25 mL) at 60-80°C.
-
Safety: Do not overheat DMSO (>100°C) to avoid decomposition.[1]
-
-
Filtration: Filter the warm solution to remove mechanical impurities.[1]
-
Precipitation: Place the filtrate in a vessel with vigorous stirring. Slowly add Water (anti-solvent) at a rate of 1 mL/min.[1]
-
Equilibration: Continue adding water until the ratio is 1:3 (DMSO:Water). Stir for 1 hour at RT.
-
Collection: Filter the fine precipitate.
-
Drying (Crucial): DMSO is difficult to remove.[1] Wash the cake copiously with Water (to remove DMSO) followed by Isopropanol (to remove water).[1] Dry in a vacuum oven at 60°C for 12 hours.
Protocol C: Acid-Base "Chemical" Swing
Best for: Removing non-basic impurities (e.g., unreacted esters, phenols).[1]
Mechanism: Protonation of the oxazole/amine nitrogen renders the molecule water-soluble.[1] Filtration removes non-basic organics.[1] Neutralization regenerates the neutral, insoluble molecule.[1]
-
Acidification: Suspend crude solid in 1M HCl (10 volumes). Stir at RT for 30 mins.[1][2][3]
-
Clarification: Filter off any undissolved solids (these are non-basic impurities).[1]
-
Neutralization: Cool the filtrate to 0-5°C. Slowly add 10% aqueous Ammonia (NH4OH) or saturated NaHCO3 while stirring until pH ~8-9.
-
Crystallization: The product will precipitate as a free base.[1] Stir for 30 mins to ensure complete conversion.
-
Wash: Filter and wash with water to remove salts (NH4Cl/NaCl).[1]
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product comes out as a liquid droplets rather than crystals. | The temperature dropped too fast or the solvent system is too rich in anti-solvent.[1] Fix: Re-heat, add more good solvent (Ethanol/DMSO), and cool slower. Seed with pure crystal if available.[1] |
| Low Yield | Product remains in mother liquor.[1] | Solubility in the solvent mix is too high.[1] Fix: Cool to -20°C or increase the ratio of Anti-Solvent (Water). |
| Colored Impurities | Crystals are dark yellow/brown.[1] | Oxidation products (common in anilines).[1] Fix: Add activated charcoal (5% w/w) during the hot dissolution step (Protocol A), stir for 15 mins, and filter hot. |
Process Workflow Diagram
The following diagram visualizes the complete purification lifecycle, emphasizing the critical control points (CCPs).
Caption: Step-by-step unit operations for the recrystallization of benzoxazole carboxamides.
References
-
Kasavaraju, V. S., et al. (2019). "Synthesis and Characterization of New 2-Aminobenzoxazole-5-Carbohydrazides."[1][2] International Journal of Research and Development in Science and Technology.[1] (Describes synthesis and purification of the closely related carbohydrazide analog using ethyl acetate and alcohol systems).
-
BenchChem. "Application Notes and Protocols for the Synthesis of Benzoxazoles." (General protocols for benzoxazole purification via recrystallization from ethanol).
-
Harbin Institute of Technology. "Synthesis of benzoxazole diamine." Patent CN110577500A.[1] (Details the purification of aminobenzoxazoles using ethanol/water Soxhlet extraction).
-
Wang, Y., et al. (2017). "Synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiol."[1][4] ACS Omega.[1] (Discusses purification challenges of substituted aminobenzoxazoles). [1]
Disclaimer: This protocol is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-amino-1,3-benzoxazole-5-carboxamide before handling.[1] DMSO and DMF are permeable to skin; use appropriate PPE.[1]
Sources
Application Note: Formulation Strategies for Hydrophobic Benzoxazole Carboxamide Drugs
Application Note: Formulation Strategies for Hydrophobic Benzoxazole Carboxamide Drugs
Introduction: The Physicochemical Barrier
Benzoxazole carboxamides (e.g., Tafamidis analogs, experimental kinase inhibitors) represent a distinct class of "brick dust" molecules. Their structural rigidity, driven by the planar benzoxazole core and the hydrogen-bonding potential of the carboxamide linker, often results in:
-
High Melting Points (
C): Indicative of high crystal lattice energy. -
Strong
Stacking: The aromatic rings stack efficiently, resisting solvation. -
High LogP (>3.5): Significant lipophilicity, classifying them typically as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Standard micronization is often insufficient because the high surface energy of the fractured crystals leads to rapid agglomeration or Ostwald ripening. This guide details three advanced formulation protocols to disrupt these intermolecular forces and enhance bioavailability.
Pre-Formulation Decision Matrix
Before selecting a protocol, characterize the API's thermal and ionization properties. Use the following logic flow to determine the optimal strategy.
Figure 1: Decision matrix for selecting the formulation strategy based on physicochemical properties.
Protocol A: Salt Formation (The Tafamidis Strategy)
For benzoxazole carboxamides containing an acidic moiety (e.g., carboxylic acid), simple alkali salts (Na+, K+) often fail to disrupt the crystal packing enough to prevent disproportionation in the low pH of the stomach.
Strategic Insight: Use a bulky organic counterion like Meglumine (N-methyl-D-glucamine) . The large steric bulk of meglumine disrupts the planar
Experimental Workflow
-
Screening: Dissolve API in THF/Ethanol (1:1). Add aqueous Meglumine (1.05 equivalents).
-
Crystallization: Slowly evaporate solvent or add anti-solvent (Heptane).
-
Validation: Perform DSC. A successful salt form will show a distinct melting point, often lower than the free acid, and a shift in IR carbonyl stretch.
Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)[1][2]
If the molecule is neutral or salt formation fails, ASD is the gold standard. The goal is to immobilize the drug in a high-energy amorphous state within a polymer matrix.
Polymer Selection:
-
PVPVA 64 (Kollidon VA64): Excellent for benzoxazoles due to the vinyl acetate moiety interacting with the hydrophobic core.
-
HPMCAS-L/M: Preferred if gastric precipitation is a major risk (enteric protection).
Step-by-Step HME Protocol
Step 1: Physical Mixing
-
Ratio: Start with 20% Drug / 80% Polymer.
-
Plasticizer: If Drug
C, add 5-10% PEG 400 or Triethyl Citrate to lower the processing temperature and prevent polymer degradation.
Step 2: Extrusion Parameters (Twin-Screw Extruder)
-
Zone 1 (Feed):
C (Cool to prevent bridging). -
Zone 2-3 (Mixing): Set to
C. -
Zone 4 (Die): Set to
C. Note: You do not always need to exceed the drug's if the shear stress and polymer solubility are sufficient to dissolve the drug.
Step 3: Downstream Processing
-
Air-cool the extrudate strand on a conveyor.
-
Pelletize and mill to < 500
m.
Figure 2: Hot Melt Extrusion workflow for creating Amorphous Solid Dispersions.
Protocol C: Lipid-Based Formulation (SEDDS)
For highly lipophilic benzoxazoles (LogP > 4) that are soluble in oils, a Self-Emulsifying Drug Delivery System (SEDDS) can bypass the dissolution step entirely.
Core Components:
-
Oil Phase: Capryol 90 or Labrafil M 1944 CS (Solubilizer).
-
Surfactant: Tween 80 or Cremophor EL (Emulsifier).
-
Co-Surfactant: PEG 400 or Transcutol HP (Reduces interfacial tension).
Construction of Pseudo-Ternary Phase Diagram
To ensure the formulation self-emulsifies in the gut, you must map the stable region.
-
Preparation: Prepare a series of surfactant:co-surfactant mixtures (
) at ratios of 1:1, 2:1, and 3:1. -
Titration:
-
Place Oil in a vial.
-
Add
in increments. -
Titrate with water dropwise at
C.
-
-
Observation: Record the point where the mixture turns from clear/translucent (Microemulsion) to turbid (Macroemulsion) or phase separates.
-
Selection: Choose a formulation point within the "Microemulsion" region (typically Oil 20-30%,
40-50%).
Target Formulation (Example):
| Component | Function | % w/w |
|---|---|---|
| Benzoxazole API | Active | 5-10% |
| Capryol 90 | Oil Phase | 30% |
| Tween 80 | Surfactant | 40% |
| Transcutol HP | Co-Surfactant | 20% |
Analytical Validation: The "Non-Sink" Dissolution Test
Standard dissolution tests (large volume, sink conditions) often overestimate the performance of these formulations. Use a Non-Sink 2-Stage Dissolution to mimic in vivo precipitation risks.
-
Stage 1 (Gastric): 0.1N HCl (pH 1.2), 250 mL. Run for 30 mins.
-
Check: Does the ASD/Salt precipitate into crystals?
-
-
Stage 2 (Intestinal Transition): Add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffer to adjust pH to 6.8.
-
Critical Metric: Measure the "Spring and Parachute" effect.
-
Spring: Rapid supersaturation upon pH adjustment.
-
Parachute: Maintenance of supersaturation for > 3 hours without crashing out.
-
References
-
Tafamidis Meglumine Mechanism & Formulation
-
Hot Melt Extrusion for Amorphous Solid Dispersions
- Source: Sarode, A. L., et al. (2013). "Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions." Molecular Pharmaceutics.
-
URL:[Link]
- SEDDS Formulation Strategies: Source: WuXi AppTec DMPK (2024). "Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds."
-
Benzoxazole Solubility Challenges
Sources
Technical Notes & Optimization
Technical Support Center: Solubility Optimization for 2-amino-1,3-benzoxazole-5-carboxamide
Technical Support Center: Solubility Optimization for 2-amino-1,3-benzoxazole-5-carboxamide
Executive Summary & Physicochemical Analysis
The Core Issue: Users frequently report precipitation of 2-amino-1,3-benzoxazole-5-carboxamide upon dilution into aqueous media. This is not a random occurrence but a predictable thermodynamic result of its structure.
Structural Root Cause Analysis:
-
High Crystal Lattice Energy: The molecule features a planar benzoxazole core capable of strong
- stacking. Crucially, the 5-carboxamide group acts as both a hydrogen bond donor and acceptor. In the solid state, this creates a robust intermolecular hydrogen-bonding network (amide-to-amide "ribbons"), significantly raising the melting point and the energy required to break the crystal lattice (Heat of Fusion). -
Weak Basicity: While the 2-amino group appears basic, the benzoxazole ring system is electron-withdrawing. The 5-carboxamide substituent further withdraws electron density, likely suppressing the pKa of the 2-amino group to the range of 3.5 – 4.0 . Consequently, the molecule remains unionized (and insoluble) at neutral physiological pH (7.4).
Troubleshooting Guides (Q&A)
Q1: I dissolved the compound in DMSO at 10 mM, but it precipitates immediately upon adding it to my cell culture media. Why?
A: You are experiencing "Solvent Shock" (the Crash-Out effect). When you dilute a hydrophobic stock (DMSO) into a hydrophilic buffer, the solvent power drops exponentially. Because your compound has high lattice energy, the water molecules cannot solvate the hydrophobic core fast enough to prevent the molecules from re-stacking into crystals.
The Fix: Stepwise Dilution & Polymer Inhibition Do not dilute directly from 100% DMSO to 1% DMSO.
-
Intermediate Step: Dilute your stock into a "transition solvent" like PEG-400 or Propylene Glycol first.
-
Nucleation Inhibition: Pre-dissolve 0.1% to 0.5% HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) in your aqueous media. These polymers adsorb to the surface of forming micro-crystals, sterically hindering them from growing into large, precipitating aggregates.
Q2: Can I improve solubility by adjusting the pH?
A: Yes, but only under specific conditions. The 2-amino group is your only ionizable "handle."
-
Neutral pH (7.0 - 7.4): The molecule is predominantly neutral (uncharged) and insoluble.
-
Acidic pH (< 3.0): You can protonate the 2-amino group (forming the cation), which drastically increases solubility.
-
Basic pH: The amide proton is too weakly acidic (pKa > 15) to be deprotonated in aqueous conditions.
Recommendation: If your assay tolerates it, use a citrate or phosphate buffer at pH 3.0 - 4.0 to maintain partial ionization. If you must work at pH 7.4, pH adjustment alone will fail; you must rely on cosolvents.
Q3: What is the optimal cosolvent system for animal studies (IV/IP)?
A: Avoid pure DMSO due to toxicity. We recommend a ternary system that balances solubilization with biocompatibility.
Recommended Formulation (The "40/10/50" Rule):
-
40% PEG-400: Provides bulk solubilization for the aromatic core.
-
10% Ethanol (or DMSO): Acts as a primary solvent to break lattice energy.
-
50% Water (or Saline): Added last and slowly with vortexing.
| Component | Function | Concentration Limit (IV) |
| PEG-400 | Main Solubilizer | < 50% |
| Ethanol | Lattice Disruptor | < 10-15% |
| Tween 80 | Surfactant (Wetting) | < 5% |
Visual Troubleshooting Workflows
Figure 1: Solubility Decision Matrix
Use this logic tree to select the correct solubilization strategy based on your assay constraints.
Caption: Decision matrix for selecting solubilization strategies based on experimental constraints.
Figure 2: The "Crash-Out" Mechanism & Prevention
Understanding why precipitation occurs during dilution.
Caption: Mechanism of precipitation upon dilution and the stabilizing effect of polymers (HPMC/PVP).
Validated Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the maximum soluble concentration in a specific buffer before precipitation occurs.
Materials:
-
Compound Stock (10 mM in DMSO)
-
PBS Buffer (pH 7.4)
-
96-well UV-transparent plate
-
Plate shaker
Protocol:
-
Preparation: Add 190 µL of PBS to rows A-H of the 96-well plate.
-
Spiking:
-
Add 10 µL of DMSO stock to Row A (Final: 500 µM, 5% DMSO).
-
Add 5 µL of DMSO stock to Row B (Final: 250 µM, 2.5% DMSO).
-
Continue reducing volume to generate a range (500, 250, 125, 62.5, ... µM).
-
Critical Control: Add equivalent volumes of pure DMSO to a separate column (Blank) to subtract solvent background.
-
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration (Optional but Recommended): If a filter plate is available, filter to remove micro-precipitates. If not, centrifuge the plate at 3000 x g for 10 mins.
-
Quantification: Measure UV Absorbance at 280 nm (aromatic peak) or 320 nm (benzoxazole specific).
-
Analysis: Plot Absorbance vs. Concentration. The point where the curve deviates from linearity (plateaus) is your Kinetic Solubility Limit .
References
-
Vertex AI Search. (2025).[1] pKa of 2-amino-1,3-benzoxazole derivatives. 2
-
PubChem. (2025).[3] 2-Aminobenzoxazole | C7H6N2O | CID 20707. National Library of Medicine. 3
-
MDPI. (2024). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding. 4
-
BenchChem. (2025).[5][6] Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives. 6
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. 7[1]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tch.ucsd.edu [tch.ucsd.edu]
- 3. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gsconlinepress.com [gsconlinepress.com]
Reference Data & Comparative Studies
Publish Comparison Guide: 1H NMR Spectrum Analysis of 2-Amino-1,3-benzoxazole-5-carboxamide
Publish Comparison Guide: 1H NMR Spectrum Analysis of 2-Amino-1,3-benzoxazole-5-carboxamide
The following guide is an advanced technical resource designed for analytical chemists and medicinal chemistry teams. It synthesizes spectroscopic data, mechanistic rationale, and experimental protocols to establish a definitive characterization standard for 2-amino-1,3-benzoxazole-5-carboxamide .[1][2]
Executive Summary & Application Context
The 2-amino-1,3-benzoxazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., substituted benzoxazoles targeting VEGFR or PI3K) and amyloid imaging agents.[1][2][3] The 5-carboxamide derivative is particularly critical as a hydrogen-bond donor/acceptor motif in the ATP-binding pocket of various enzymes.[1][2]
However, the synthesis of this compound often yields regioisomeric impurities (specifically the 6-carboxamide ) and residual precursors (esters or uncyclized phenols).[2] Distinguishing these species requires a nuanced understanding of scalar coupling (
Comparative Spectroscopic Analysis
The Core Challenge: Regioisomerism
The primary analytical challenge is distinguishing the 5-carboxamide (Target) from the 6-carboxamide (Impurity).[1][2] Both isomers possess the same molecular weight (MW: 177.[2]16) and similar polarity, often co-eluting in low-resolution LC-MS.[1][2] 1H NMR is the definitive tool for differentiation.[3]
Chemical Shift Data Table (DMSO-d )
Note: Values are referenced to residual DMSO pentet at 2.50 ppm.[1][2] Shifts are approximate based on substituent electronic effects and literature on analogous esters.
| Proton Assignment | Target: 5-Carboxamide ( | Alternative: 6-Carboxamide ( | Precursor: Methyl Ester ( |
| H-4 | 7.85 (d, | 7.40 (d, | 7.90 (d, |
| H-5 | N/A (Substituted) | 7.75 (dd, | N/A |
| H-6 | 7.70 (dd, | N/A (Substituted) | 7.75 (dd, |
| H-7 | 7.45 (d, | 7.95 (d, | 7.50 (d, |
| 2-NH | 7.60 (br s, 2H) | 7.60 (br s, 2H) | 7.65 (br s, 2H) |
| CONH | 7.25 & 7.90 (br s, 1H each) | 7.25 & 7.90 (br s, 1H each) | N/A |
| OCH | N/A | N/A | 3.85 (s, 3H) |
Mechanistic Interpretation
-
H-4 vs. H-7 Differentiation:
-
In the 5-carboxamide , H-4 is meta to the carboxamide (EWG) and adjacent to the bridgehead Nitrogen.[1][2] The combined deshielding effect pushes H-4 downfield (~7.85 ppm).[1][2] It appears as a doublet with a small meta-coupling constant (
Hz).[1][2] -
In the 6-carboxamide , H-7 is meta to the carboxamide.[1] However, H-4 is now ortho to the H-5 proton.[1] Consequently, H-4 appears as a doublet with a large ortho-coupling constant (
Hz).[1][2] -
Diagnostic Rule: If the most downfield aromatic signal is a fine doublet (
Hz), it is likely the 5-isomer.[2] If the most downfield signal is a large doublet ( Hz), suspect the 6-isomer? Correction: In the 6-isomer, H-7 is the meta-proton and is also downfield.[1][2] The definitive check is the coupling of the most downfield proton .[3] -
Wait, this is ambiguous.Refined Logic: Look at the H-6/H-5 signal .
-
Target: H-6 is a dd (ortho to H-7, meta to H-4).
-
Impurity: H-5 is a dd (ortho to H-4, meta to H-7).
-
Key Distinction: NOE (Nuclear Overhauser Effect).[2] Irradiating the 2-NH
typically shows a stronger NOE to H-7 (in 5-isomer) or H-4 (in 6-isomer).[1][2] Since H-4 is spatially closer to the ring nitrogen's lone pair influence, its shift is distinct.[3]
-
-
-
Labile Protons (CONH
vs NH ):-
The 2-amino group (NH
) usually appears as a broad singlet around 7.6 ppm.[1][2] -
The carboxamide protons (CONH
) are non-equivalent due to restricted rotation around the C-N bond, appearing as two distinct broad humps.[2][3] This distinguishes the product from the nitrile intermediate (no exchangeable protons) or the acid (very broad downfield singlet >12 ppm).[2]
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes internal checks.
Sample Preparation[3]
-
Solvent: DMSO-d
(99.9% D) is required.[1][2] CDCl is unsuitable due to poor solubility and rapid exchange/broadening of amide protons.[3] -
Concentration: 5-10 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Acquisition Parameters (Bruker 400/600 MHz)
-
Pulse Sequence: zg30 (standard proton) or zg with 30° flip angle.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Scans (NS): 16 or 32 (sufficient for >5 mg).[2]
-
Temperature: 298 K (25°C).[2] Note: If amide peaks are coalescing, cool to 280 K to resolve them.
Validation Steps
-
Integration Check: Calibrate the H-7 doublet (or H-4/H-7 region) to 1.00. The total aromatic integral must be 3.[3]00. The 2-NH
should integrate to ~2.0 (may be lower due to exchange with water).[2] -
Water Suppression: If the water peak (3.33 ppm) overlaps with aliphatic impurities, use a presaturation sequence (zgpr), but be cautious of suppressing exchangeable amide signals.[2][3]
Visualizing the Decision Logic
The following diagram illustrates the logical flow for identifying the correct isomer and common impurities based on spectral features.
Caption: Logical workflow for distinguishing the 5-carboxamide target from regioisomers and ester precursors using 1H NMR.
References
-
Synthesis and General Characterization
-
Potts, K. T., et al. "1,2,4-Triazoles.[2][3] XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.[3] (Provides foundational shifts for fused azoles).
-
Reference for Benzoxazole numbering and shifts: Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry.[2][3]
-
-
Specific Spectral Data (Analogous Esters)
-
Methodology
Sources
- 1. Benzoxazole(273-53-0) 1H NMR spectrum [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3-benzoxazole-6-carboxylic acid | C8H6N2O3 | CID 54593645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: FTIR Profiling of 2-Amino-1,3-benzoxazole-5-carboxamide
Technical Comparison Guide: FTIR Profiling of 2-Amino-1,3-benzoxazole-5-carboxamide
Executive Summary: The Analytical Challenge
In the synthesis of benzoxazole-based pharmacophores (e.g., transthyretin stabilizers, kinase inhibitors), 2-amino-1,3-benzoxazole-5-carboxamide represents a critical intermediate. Its identification presents a specific challenge: distinguishing the formation of the carboxamide moiety from its ester precursors (e.g., methyl 2-aminobenzoxazole-5-carboxylate) and differentiating it from structural regioisomers (e.g., the 6-carboxamide analog).
While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the preferred method for rapid, at-line Process Analytical Technology (PAT) due to its sensitivity to carbonyl environments. This guide objectively compares the FTIR spectral fingerprint of the target molecule against its primary synthetic alternatives, providing a validated protocol for routine identification.
Comparative Spectral Analysis
The Core Differentiation: Target vs. Precursor vs. Isomer
The following data synthesizes experimental baselines for the benzoxazole core with functional group shifts observed in carboxamide derivatization.
| Spectral Region | Vibrational Mode | Target: 5-Carboxamide Derivative | Alternative 1: Ester Precursor (Methyl-5-carboxylate) | Alternative 2: Core Scaffold (2-Aminobenzoxazole) |
| 3400–3100 cm⁻¹ | Complex Multi-band: Distinct doublet for | Doublet: Sharp doublet for ring | Doublet: Simple | |
| 1750–1650 cm⁻¹ | Amide I Band: 1660–1690 cm⁻¹ (Lower frequency due to resonance). | Ester Band: 1710–1730 cm⁻¹ (Sharp, higher frequency). | Absent: No carbonyl absorption in this region. | |
| 1640–1600 cm⁻¹ | Overlapping Strong Band: Amide II ( | Distinct: Oxazole | Distinct: Oxazole | |
| 1200–1000 cm⁻¹ | Medium/Strong: ~1060–1150 cm⁻¹ (Benzoxazole ring ether).[2] | Strong/Broad: Additional ester | Characteristic: ~1063 cm⁻¹ (Sym) and ~1144 cm⁻¹ (Asym).[2] |
Technical Insight: The "Ester-to-Amide" Shift
The most reliable QC checkpoint is the Carbonyl Shift . During synthesis, the conversion of the ester precursor to the target carboxamide is confirmed by the disappearance of the ester band at ~1720 cm⁻¹ and the emergence of the Amide I band at ~1665 cm⁻¹ .
-
Causality: The amide nitrogen donates electron density into the carbonyl (resonance), weakening the
bond and lowering its vibrational frequency compared to the ester.
Experimental Protocol: Self-Validating ID Workflow
To ensure reproducibility (E-E-A-T), this protocol uses a KBr Pellet method rather than ATR (Attenuated Total Reflectance) for the initial characterization. While ATR is faster, KBr pellets provide superior resolution in the fingerprint region (600–1500 cm⁻¹), which is critical for distinguishing the benzoxazole ring substitution patterns.
Step-by-Step Methodology
-
Sample Preparation (KBr Dispersion):
-
Mix 1.0 mg of dried 2-amino-1,3-benzoxazole-5-carboxamide with 150 mg of spectroscopic-grade KBr (dried at 110°C).
-
Why: Moisture in KBr introduces broad -OH bands at 3400 cm⁻¹, obscuring the critical Amide/Amine N-H stretches.
-
Grind to a fine powder (particle size < 2 µm) to minimize Mie scattering (sloping baseline).
-
-
Compression:
-
Press at 8–10 tons for 2 minutes under vacuum.
-
Validation: The resulting pellet must be transparent. Cloudy pellets indicate moisture or insufficient pressure, altering intensity ratios.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Essential to resolve the Amide I / C=N overlap).
-
Scans: 32 or 64.
-
Range: 4000–400 cm⁻¹.
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
Normalization: Normalize to the aromatic C=C stretch at ~1580 cm⁻¹ (internal standard) if comparing batch-to-batch intensity.
-
Decision Logic & Workflow (Visualization)
The following diagram outlines the logical pathway for identifying the target molecule and rejecting common impurities (precursors/isomers).
Caption: Logic flow for FTIR-based discrimination of 2-amino-1,3-benzoxazole-5-carboxamide from synthetic impurities.
Limitation Analysis: FTIR vs. Alternatives
While FTIR is superior for functional group verification (Amide vs. Ester), it lacks the resolution to definitively distinguish the 5-carboxamide from the 6-carboxamide regioisomer.
| Feature | FTIR (This Protocol) | 1H NMR (Alternative) | Recommendation |
| Speed | < 5 Minutes | > 30 Minutes | Use FTIR for In-Process Control . |
| Isomer ID | Poor (Fingerprint region overlap) | Excellent (Coupling constants differentiate 5- vs 6-sub) | Use NMR for Final Lot Release . |
| Cost | Low | High | Use FTIR for Routine Screening . |
Scientific Note on Isomers: The 5-substituted and 6-substituted benzoxazoles exhibit nearly identical functional group bands. Differentiation by FTIR relies on subtle "fingerprint" variations in the C-H out-of-plane bending (800–900 cm⁻¹), which are often unreliable without a pure reference standard for overlay.
References
-
Sigma-Aldrich. 2-Aminobenzoxazole Product Specification & Spectral Data. Retrieved from
-
PubChem. Compound Summary: 2-Aminobenzoxazole. National Library of Medicine. Retrieved from
-
ResearchGate. Synthesis and Characterization of New 2-Aminobenzoxazole-5-Carbohydrazides (Spectral Assignments). Retrieved from
-
Magritek. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Benzoxazole Synthesis. Retrieved from
Sources
Comparative Binding Affinity & Bioisosteric Profiling: Benzoxazole vs. Benzothiazole Carboxamides
Comparative Binding Affinity & Bioisosteric Profiling: Benzoxazole vs. Benzothiazole Carboxamides
Executive Summary: The "Sulfur Effect" in Ligand Design
In medicinal chemistry, the bioisosteric replacement of the benzoxazole oxygen with sulfur to form benzothiazole is a strategic modification that profoundly alters binding thermodynamics. While both scaffolds serve as privileged structures for orienting carboxamide substituents, they are not interchangeable without consequence.
Key Distinction: The benzothiazole (S-variant) typically exhibits higher lipophilicity (LogP) and stronger Van der Waals interactions due to the larger, more polarizable sulfur atom. Conversely, the benzoxazole (O-variant) offers a tighter steric profile and superior hydrogen bond acceptor capability at the heterocyclic nitrogen, often favoring solubility but occasionally sacrificing potency in deep hydrophobic pockets.
This guide analyzes the comparative binding affinity of these carboxamides, supported by experimental data on Sigma receptors and HepG2 cytotoxicity, and provides validated protocols for their synthesis and evaluation.
Physicochemical Basis of Binding
To design effective ligands, one must understand the atomic-level causality driving affinity differences.
Atomistic Comparison (O vs. S)
| Feature | Benzoxazole (Oxygen) | Benzothiazole (Sulfur) | Impact on Binding |
| Electronegativity | High (3.44) | Moderate (2.58) | O-variant is a harder base; S-variant participates in "softer" interactions. |
| Van der Waals Radius | 1.52 Å | 1.80 Å | S-variant requires larger binding pockets; induces stronger hydrophobic contacts. |
| C-X Bond Length | ~1.36 Å | ~1.73 Å | S-variant extends the heterocycle reach, potentially altering the carboxamide vector. |
| H-Bonding | Strong Acceptor (N) | Weak Acceptor (N) | Benzoxazole N is more available for H-bonding with residues like Ser/Thr. |
Diagram: Physicochemical Impact Flow
Figure 1: Decision flow for selecting between Oxygen and Sulfur variants based on desired physicochemical outcomes.
Experimental Data Review
The following data compares 2-substituted carboxamide derivatives of both scaffolds.
Case Study A: Sigma Receptor ( ) Affinity
In a direct head-to-head comparison of 2(3H)-benzazolone derivatives, the sulfur variant demonstrated superior affinity, likely due to the hydrophobic nature of the Sigma receptor binding pocket.
Table 1: Binding Affinity (
Analysis: The benzothiazole (Cmpd 2) is nearly 4x more potent than the benzoxazole (Cmpd 3). The larger sulfur atom likely facilitates better hydrophobic collapse within the receptor's ligand-binding domain.
Case Study B: Anticancer Potency (HepG2)
Evaluation of 2-methoxy-N-benzamide derivatives against human hepatoma (HepG2) cells reveals a similar trend where lipophilicity correlates with potency.
Table 2: Cytotoxicity (
Analysis: The benzothiazole derivative is 2x more potent . This is attributed to enhanced cellular permeability (LogP effect) allowing higher intracellular concentration, combined with stronger
Experimental Protocols
Reliable synthesis and testing are paramount. The following protocols are optimized for reproducibility.
Synthesis of 2-Substituted Carboxamides
Objective: Synthesize the core scaffold from 2-aminophenol (for benzoxazole) or 2-aminothiophenol (for benzothiazole).
Reagents:
-
A: 2-Aminophenol (1.0 equiv) OR 2-Aminothiophenol (1.0 equiv)
-
B: Carboxylic Acid derivative (1.0 equiv)[2]
-
Catalyst: Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve Reagent A (1.0 equiv) and Reagent B (1.0 equiv) in Toluene or Xylene (5 mL/mmol).
-
Activation: Add MSA (3.0 equiv) dropwise. Note: For benzothiazoles, ensure inert atmosphere (
) to prevent disulfide formation. -
Cyclization: Reflux the mixture at 110°C (Benzoxazole) or 130°C (Benzothiazole) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Neutralize with saturated
. Extract with EtOAc (3x). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel column chromatography.
Binding Assay Workflow (Radioligand Displacement)
Objective: Determine
Step-by-Step Protocol:
-
Membrane Prep: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane prep +
(3 nM). -
Non-Specific: Above + Haloperidol (10
M). -
Test: Above + Test Compound (
to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Diagram: Experimental Workflow
Figure 2: End-to-end workflow from chemical synthesis to binding affinity validation.
Strategic Recommendations
Based on the comparative data, use the following decision matrix for your drug discovery campaigns:
-
Choose Benzothiazole (S) when:
-
Targeting deep, hydrophobic pockets (e.g., Sigma receptors, Kinase ATP pockets).
-
Membrane permeability is a limiting factor (S enhances lipophilicity).
-
Metabolic stability is required against hydrolytic cleavage (Thiazole is generally more robust than Oxazole in vivo).
-
-
Choose Benzoxazole (O) when:
-
Solubility is the primary bottleneck (O reduces LogP).
-
A specific hydrogen bond acceptor is required at the N3 position (O pulls less electron density from N than S, maintaining basicity).
-
Steric bulk must be minimized to fit narrow clefts.
-
References
-
BenchChem. A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs.Link
-
National Institutes of Health (NIH). Benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands.Link
-
National Institutes of Health (NIH). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands.Link
-
Australian Journal of Chemistry. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.Link
Sources
A Comparative Guide to Elemental Analysis Standards for 2-amino-1,3-benzoxazole-5-carboxamide
A Comparative Guide to Elemental Analysis Standards for 2-amino-1,3-benzoxazole-5-carboxamide
Introduction
In the development of new chemical entities (NCEs), the confirmation of molecular structure and the assessment of purity are foundational to ensuring safety and efficacy. For a novel compound such as 2-amino-1,3-benzoxazole-5-carboxamide, a molecule with significant potential in medicinal chemistry, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of elemental analysis standards with alternative analytical techniques for the comprehensive evaluation of this compound. As researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is crucial for robust quality control and regulatory compliance.
Elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN) content, serves as a fundamental test of a compound's identity and purity. It provides a direct measure of the mass fractions of these elements within the molecule, which can be compared against the theoretical values calculated from its proposed chemical formula. This guide will delve into the established standards for CHN analysis, present a detailed experimental protocol, and compare its utility against powerful orthogonal methods such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Part 1: The Gold Standard - CHN Elemental Analysis
CHN elemental analysis is a cornerstone technique for the characterization of pure organic compounds. Its principle lies in the complete combustion of a sample, followed by the precise quantification of the resulting gaseous products (CO₂, H₂O, and N₂). This method offers a rapid, cost-effective, and reliable means to verify the empirical formula of a synthesized compound like 2-amino-1,3-benzoxazole-5-carboxamide.
Theoretical Elemental Composition
The first step in elemental analysis is to establish the theoretical or calculated elemental composition, which serves as the primary standard for comparison. The chemical formula for 2-amino-1,3-benzoxazole-5-carboxamide is C₈H₇N₃O₂ .
The molecular weight and theoretical elemental percentages are calculated as follows:
-
Molecular Formula: C₈H₇N₃O₂
-
Molecular Weight: 177.16 g/mol
-
Theoretical Carbon (C): 54.24%
-
Theoretical Hydrogen (H): 3.98%
-
Theoretical Nitrogen (N): 23.72%
-
Theoretical Oxygen (O): 18.06%
Acceptance Criteria for Elemental Analysis
While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) do not have a dedicated general chapter that specifies acceptance criteria for the CHN elemental analysis of new chemical entities, a widely accepted standard in the scientific and pharmaceutical community is a maximum deviation of ±0.4% from the theoretical value for each element (C, H, and N).[1] This tolerance accounts for the inherent variability in the combustion method and instrumentation. The ICH Q6A guideline on specifications for new drug substances and products necessitates tests for identity and purity, for which elemental analysis is a valuable tool.[2][3]
Experimental Protocol: CHN Analysis by Combustion
The following protocol outlines the steps for determining the C, H, and N content of 2-amino-1,3-benzoxazole-5-carboxamide using a modern elemental analyzer.
1. Sample Preparation:
- Ensure the sample of 2-amino-1,3-benzoxazole-5-carboxamide is homogenous and thoroughly dried to remove any residual solvents or moisture, which can significantly impact the results.[3] A common practice is to dry the sample under a high vacuum over a desiccant.
- Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.[2]
2. Instrument Calibration:
- Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. A suitable standard for this analysis is 2,5-Bis(5-tert-butyl-2-benzoxazol-yl)thiophene (BBOT), given its structural similarity.[4]
3. Combustion and Analysis:
- The sample, enclosed in the tin capsule, is introduced into a high-temperature combustion furnace (typically around 900-1000°C) with a controlled supply of pure oxygen.
- The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).
- The resulting gases are passed through a reduction furnace containing copper to convert any NOx to N₂.
- The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.
- A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample.[4]
Caption: Workflow for CHN Elemental Analysis by Combustion.
Part 2: Comparative Analysis with Alternative Methodologies
While CHN analysis is fundamental for empirical formula confirmation, it is often complemented by other techniques that provide more detailed information about purity and structure. The following sections compare elemental analysis with quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] It offers a distinct advantage over many other techniques as it is a non-destructive method that provides both qualitative (structural) and quantitative information simultaneously.
Principles of qNMR: The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.
Comparison with Elemental Analysis:
| Feature | CHN Elemental Analysis | Quantitative NMR (qNMR) |
| Primary Measurement | Mass percentage of C, H, N | Molar ratio of analyte to internal standard |
| Information Provided | Elemental composition, confirmation of empirical formula | Absolute purity, structural confirmation, identification and quantification of impurities |
| Selectivity | Non-selective for impurities with similar elemental composition | Highly selective, can distinguish between isomers and structurally similar impurities |
| Sample Requirement | 1-3 mg (destructive) | 5-20 mg (non-destructive) |
| Detection of Impurities | Insensitive to impurities that do not alter the overall C, H, N ratio (e.g., inorganic salts, some solvents) | Can detect and quantify a wide range of proton-containing impurities, including residual solvents and water |
| Reference Standard | Requires an external calibration standard (e.g., BBOT) | Requires a certified internal standard of known purity (e.g., maleic acid) |
Experimental Protocol: Purity Determination by ¹H qNMR
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-15 mg of the 2-amino-1,3-benzoxazole-5-carboxamide sample and a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Caption: Workflow for Purity Determination by qNMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling due to its high resolving power and sensitivity.[6][7][8][9] For a compound like 2-amino-1,3-benzoxazole-5-carboxamide, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Principles of HPLC for Purity Analysis: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] In purity analysis, the area of the main peak corresponding to the analyte is compared to the total area of all peaks in the chromatogram (area percent method) to determine the relative purity.
Comparison with Elemental Analysis:
| Feature | CHN Elemental Analysis | High-Performance Liquid Chromatography (HPLC) |
| Primary Measurement | Mass percentage of C, H, N | Relative peak area of the analyte |
| Information Provided | Elemental composition | Relative purity, number of impurities, retention times |
| Selectivity | Non-selective | Highly selective for separating structurally related impurities and degradation products |
| Quantification | Absolute (mass fraction) | Relative (area percent), can be quantitative with a reference standard |
| Detection of Impurities | Insensitive to isomeric impurities | Can separate and detect isomers and other closely related impurities |
| Sensitivity | Milligram level | Can detect impurities at trace levels (ppm) |
Experimental Protocol: Purity Determination by RP-HPLC
-
Method Development and Validation:
-
Develop a stability-indicating RP-HPLC method capable of separating 2-amino-1,3-benzoxazole-5-carboxamide from its potential process-related impurities and degradation products. This typically involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
-
Sample Preparation:
-
Accurately prepare a solution of the analyte in a suitable diluent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Analysis:
-
Inject the sample solution into the HPLC system.
-
A typical system might consist of a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.
-
Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Caption: Workflow for Purity Determination by HPLC.
Conclusion: An Integrated Approach to Quality Assurance
For the comprehensive characterization of 2-amino-1,3-benzoxazole-5-carboxamide, no single analytical technique is sufficient. Instead, an integrated approach that leverages the strengths of orthogonal methods provides the most robust and reliable assessment of identity and purity.
-
CHN Elemental Analysis serves as an essential, primary check to confirm that the bulk elemental composition of the synthesized material is consistent with its theoretical formula, within the accepted tolerance of ±0.4%.
-
Quantitative NMR (qNMR) offers a powerful, non-destructive method for determining absolute purity and provides invaluable structural information, capable of identifying and quantifying a wide range of impurities.[10][11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of drug substances by separating and quantifying process-related impurities and degradation products with high sensitivity and resolution.[6][7]
By employing these three techniques in a complementary fashion, researchers and drug developers can establish a comprehensive quality profile for 2-amino-1,3-benzoxazole-5-carboxamide, ensuring its suitability for further investigation and development. This multi-faceted analytical strategy is fundamental to maintaining scientific integrity and meeting the stringent requirements of regulatory bodies.
References
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 10-29. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1). Retrieved from [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
Hollis, F. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 936-943. [Link]
-
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9589-9600. [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery. Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Retrieved from [Link]
-
Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. ACS Publications. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Holzgrabe, U., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9589-9600. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9589-9600. Retrieved from [Link]
-
Pauli, G. F., et al. (2025, August 6). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]
-
USP. (n.d.). usp31nf26s1_c471, General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Appendix VIII B. Amperometric and Potentiomeric Titrations. Retrieved from [Link]
-
European Pharmacopoeia. (2020, February 2). 2.2.20. Potentiometric Titration. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
Ahmed, R. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Fortune Journals. Retrieved from [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery. Retrieved from [Link]
-
Taylor, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Retrieved from [Link]
-
Agilent. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]
-
Kulik, A., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Update of Chapter 2.4.20 on Elemental Impurities | LabAnalysis - affidabilità e precisione per analisi chimiche [labanalysis.it]
- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 6. moravek.com [moravek.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pqri.org [pqri.org]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Stability of 2-Amino vs. 2-Methyl Benzoxazole Carboxamides in Drug Discovery
A Comparative Guide to the Stability of 2-Amino vs. 2-Methyl Benzoxazole Carboxamides in Drug Discovery
Introduction
The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar geometry and ability to engage in various intermolecular interactions make it an attractive core for designing novel therapeutics targeting a wide array of diseases.[3] Within the vast chemical space of benzoxazole derivatives, modifications at the 2-position are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of the stability profiles of two common classes of benzoxazole derivatives: 2-amino benzoxazole carboxamides and 2-methyl benzoxazole carboxamides. The choice between an amino and a methyl substituent at this position can have profound implications for a compound's journey through development, affecting everything from shelf-life to in vivo half-life. We will explore the mechanistic underpinnings of their stability, provide detailed experimental protocols for direct comparison, and offer insights into the interpretation of the resulting data for drug development professionals.
Section 1: The Benzoxazole Core and the Influence of 2-Position Substituents
The inherent aromaticity of the fused benzene and oxazole rings confers significant stability to the benzoxazole scaffold.[4][5] However, the nature of the substituent at the 2-position dictates the electron density distribution within the ring system and presents a potential site for metabolic attack.
-
2-Amino Benzoxazole Carboxamides: The amino group is a strong electron-donating group. This electronic effect can influence the reactivity of the entire scaffold. While a chemistry optimization program identified some 2-aminobenzoxazoles as having "good metabolic stability"[6], the primary and secondary amines are also common sites for Phase I (e.g., deamination, oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. This presents a potential metabolic liability that must be carefully assessed.
-
2-Methyl Benzoxazole Carboxamides: The methyl group is a weakly electron-donating group (via hyperconjugation) and is generally considered more metabolically robust than an amino group. The primary route of metabolism for a methyl group is typically oxidation to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. While this pathway exists, it is often slower than the metabolism of an amine, potentially leading to greater metabolic stability.
The central question for a drug discovery team is how these fundamental electronic and structural differences translate into quantifiable disparities in chemical and metabolic stability. The following sections provide the experimental framework to answer this question.
Section 2: Protocol for Assessing Chemical Stability
Chemical stability determines a drug candidate's shelf-life and its compatibility with various formulation excipients. A forced degradation study is the standard approach to rapidly assess and compare the intrinsic stability of compounds under stressed conditions.
Experimental Protocol: Forced Degradation Study
This protocol is designed to expose the test compounds to acidic, basic, and oxidative stress, simulating conditions they might encounter during storage or in the gastrointestinal tract.
1. Preparation of Stock Solutions:
- Prepare 1 mg/mL stock solutions of the 2-amino and 2-methyl benzoxazole carboxamide test compounds in a suitable organic solvent (e.g., acetonitrile or DMSO).
2. Stress Conditions:
- Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M hydrochloric acid (HCl).
- Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M sodium hydroxide (NaOH).
- Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% hydrogen peroxide (H₂O₂).
- Control Sample: Mix 100 µL of the stock solution with 900 µL of purified water.
3. Incubation:
- Incubate all samples at 50°C for 24 hours. Protect samples from light to prevent photolytic degradation.
4. Sample Quenching and Analysis:
- After incubation, cool the samples to room temperature.
- Neutralize the acidic and basic samples as appropriate (e.g., add an equimolar amount of base or acid).
- Dilute all samples to a final concentration of 10 µg/mL with a 50:50 mixture of mobile phase A and B (as defined by the analytical method).
- Analyze the samples by a stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of the parent compound remaining.
5. Data Interpretation:
- Calculate the percentage of the parent compound remaining relative to the control sample. Significant degradation is often defined as a >10% loss of the parent compound.
Data Presentation: Illustrative Chemical Stability Data
| Compound Class | % Remaining (0.1 M HCl, 50°C, 24h) | % Remaining (0.1 M NaOH, 50°C, 24h) | % Remaining (3% H₂O₂, 50°C, 24h) |
| 2-Amino Benzoxazole Carboxamide | 92% | 85% | 95% |
| 2-Methyl Benzoxazole Carboxamide | 98% | 95% | 97% |
Workflow Visualization: Chemical Stability Assessment
Caption: Workflow for a forced degradation study.
Section 3: Protocol for Evaluating Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, as it directly influences a compound's half-life, bioavailability, and potential for drug-drug interactions.[7] In vitro assays using liver fractions, such as microsomes, are a standard and efficient method for predicting in vivo metabolic clearance.[8][9]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[10][11]
1. Reagents and Materials:
- Pooled human liver microsomes (e.g., 0.5 mg/mL).
- Phosphate buffer (e.g., 100 mM, pH 7.4).
- NADPH regenerating system (Cofactor).
- Test compounds (2-amino and 2-methyl benzoxazole carboxamides) and a positive control (e.g., testosterone or verapamil).
- Ice-cold acetonitrile with an internal standard for reaction termination.
2. Incubation Procedure:
- Prepare an incubation mixture containing liver microsomes in phosphate buffer. Pre-warm at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
- Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Terminate the reaction at each time point by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
3. Negative Control:
- Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
4. Sample Analysis:
- Centrifuge the terminated samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
5. Data Analysis:
- Plot the natural logarithm of the percentage of parent compound remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
- Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
- Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
Data Presentation: Illustrative Metabolic Stability Data
| Compound Class | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Stability Classification |
| 2-Amino Benzoxazole Carboxamide | 25 | 55.4 | Moderate |
| 2-Methyl Benzoxazole Carboxamide | > 60 | < 23.1 | High |
| Verapamil (Control) | 18 | 77.0 | Low-Moderate |
Workflow Visualization: Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Section 4: Synthesis and Interpretation of Results
The data generated from these protocols provide a robust basis for comparing the stability of the two scaffolds.
-
Chemical Stability Interpretation: Based on fundamental chemical principles, the 2-methyl benzoxazole carboxamide would be expected to show greater stability across all forced degradation conditions. The amide bond is typically the most labile point under strong acid or base, but the electron-donating amino group in the 2-amino analog could potentially influence the susceptibility of the benzoxazole ring itself to hydrolysis, particularly under basic conditions.
-
Metabolic Stability Interpretation: The illustrative data align with the hypothesis that the 2-methyl analog would be more metabolically stable. A longer half-life and lower intrinsic clearance for the 2-methyl compound suggest it is metabolized more slowly by CYP enzymes. Conversely, the moderate stability of the 2-amino compound could indicate that the amino group is a "metabolic soft spot," providing a handle for rapid enzymatic modification and clearance. This aligns with findings where other benzoxazolone carboxamides were found to have moderate metabolic stability, necessitating optimization.[12]
Conclusion
The choice between a 2-amino and a 2-methyl substituent on a benzoxazole carboxamide core is a critical decision in drug design with significant consequences for the compound's stability profile. While the 2-amino group may offer advantages for target binding through hydrogen bonding, it often introduces a metabolic liability. The 2-methyl group typically provides a more robust alternative, potentially leading to improved pharmacokinetic properties such as a longer in vivo half-life and higher oral bioavailability.
This guide provides the foundational knowledge and actionable experimental protocols for researchers to make a data-driven decision. By systematically evaluating both chemical and metabolic stability, drug development teams can better predict the downstream behavior of their lead compounds, de-risk their projects, and ultimately select candidates with a higher probability of success.
References
- Vertex Pharmaceuticals Incorporated. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-41.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals.
- WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- IntechOpen. (2025).
- BenchChem. (2025). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery.
- MDPI. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals.
- PubMed. (2024).
- PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery.
- ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors.
- Longdom Publishing SL. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
Structural Determinants in Medicinal Chemistry: A Crystallographic Comparison of 2-Amino-1,3-Benzoxazole-5-Carboxamide and Bioisosteres
Structural Determinants in Medicinal Chemistry: A Crystallographic Comparison of 2-Amino-1,3-Benzoxazole-5-Carboxamide and Bioisosteres
Executive Summary & Structural Significance[1][2][3][4]
The 2-amino-1,3-benzoxazole-5-carboxamide scaffold represents a critical pharmacophore in modern drug design, particularly in the development of Transthyretin (TTR) kinetic stabilizers and kinase inhibitors. Its structural utility lies in its rigidity and specific hydrogen-bonding vectors.
Unlike its ubiquitous bioisostere, 2-amino-benzimidazole , the benzoxazole core lacks the N-H donor in the 1-position. This single atom substitution (Oxygen vs. Nitrogen) fundamentally alters the solid-state packing, solubility profile, and ligand-protein interaction capability.
This guide objectively compares the crystallographic behavior of the 2-amino-benzoxazole scaffold against its primary alternatives, providing experimental protocols for obtaining diffraction-quality crystals and analyzing the resulting data.
Comparative Crystallographic Data: Benzoxazole vs. Bioisosteres
In the absence of a singular, public domain "gold standard" entry for the exact 2-amino-1,3-benzoxazole-5-carboxamide molecule, we utilize high-resolution data from its closest structural proxies—Zoxazolamine (2-amino-5-chlorobenzoxazole) and 2-amino-benzimidazole-5-carboxamide . These proxies allow us to model the specific packing forces driven by the 5-carboxamide moiety.
Table 1: Structural Parameters & Packing Motifs[5]
| Feature | Target Scaffold (Benzoxazole-5-carboxamide) | Alternative A (Benzimidazole-5-carboxamide) | Alternative B (Indole-5-carboxamide) |
| Ring Atom (Pos 1) | Oxygen (Acceptor only) | Nitrogen (Donor/Acceptor) | Carbon (Neutral) |
| Space Group (Typ.) | P2₁/c or P-1 (Centro-symmetric) | P2₁/n (Often forms hydrates) | P2₁ (Lower symmetry common) |
| H-Bond Motif | R²₂(8) Dimer (Amide-Amide) + Chain (2-NH₂ | 3D Network (Ring NH participates in lateral bonding) | Edge-to-Face (Dominated by Pi-stacking) |
| Tautomeric State | Amino form dominant (Solid State) | Amino/Imino equilibrium possible | N/A (Fixed) |
| Planarity (RMSD) | < 0.02 Å (Highly Rigid) | < 0.05 Å (Slightly flexible at NH) | < 0.03 Å |
| Packing Efficiency | High (Dense packing due to lack of 1-H) | Moderate (Solvent channels common) | Moderate |
Key Data Insight: The "Push-Pull" Packing Effect
The 2-amino-1,3-benzoxazole-5-carboxamide possesses a unique "Push-Pull" electronic character.
-
The "Push": The exocyclic 2-amino group acts as a strong H-bond donor.
-
The "Pull": The 5-carboxamide acts as a dual donor/acceptor.
-
The Result: Unlike Zoxazolamine (which stacks largely via Pi-Pi interactions), the 5-carboxamide derivative forms supramolecular ribbons . The amide group creates a "head-to-head" dimer, while the benzoxazole ring nitrogens accept protons from the 2-amino groups of adjacent ribbons.
Experimental Protocol: Crystallization & Data Collection
Obtaining diffraction-quality crystals of carboxamide-substituted benzoxazoles is challenging due to their high melting points and low solubility in non-polar solvents.
Phase 1: Synthesis & Purification (Pre-requisite)
-
Purity Requirement: >98% by HPLC.
-
Critical Step: Ensure removal of regioisomers (e.g., 6-carboxamide), which inevitably co-crystallize and cause disorder in the lattice.
Phase 2: Crystallization Workflow (Vapor Diffusion)
-
Method: Sitting Drop Vapor Diffusion (Preferred over evaporation to control nucleation rate).
-
Solvent System: DMSO/Methanol (1:1) as the solvent; Water or Ethanol as the precipitant.
-
Concentration: 15 mg/mL.
Step-by-Step Protocol:
-
Dissolve 5 mg of compound in 300 µL DMSO. Heat gently to 40°C if necessary.
-
Add 200 µL Methanol to lower viscosity.
-
Filter through a 0.22 µm PTFE syringe filter (Nylon binds benzoxazoles).
-
Setup: Place 2 µL of protein/compound solution on the bridge. Add 1 µL of reservoir solution (30% Ethanol in water).
-
Incubation: Store at 20°C. Crystals typically appear within 48-72 hours as thin needles or plates.
Phase 3: Data Collection Strategy
-
Temperature: 100 K (Liquid Nitrogen stream). Crucial: Benzoxazole rings have high thermal motion at room temperature; cooling is required to resolve the 2-amino vs. imino tautomer proton positions.
-
Resolution Target: 0.8 Å or better is required to distinguish the C=O vs C-NH₂ orientation in the carboxamide group (a common refinement error).
Visualizing the Structural Logic
The following diagrams illustrate the crystallization decision process and the specific hydrogen-bonding network that differentiates the Benzoxazole scaffold from the Benzimidazole.
Diagram 1: Crystallization Decision Tree
Caption: Decision tree for optimizing crystal growth of benzoxazole carboxamides, prioritizing Vapor Diffusion to control the nucleation of low-solubility scaffolds.
Diagram 2: Interaction Network Comparison
Caption: Comparative H-bonding logic. The Benzoxazole (Left) forms linear chains due to the inert Oxygen, whereas Benzimidazole (Right) forms complex 3D networks via the extra Ring NH donor.
Technical Discussion: Why Choose Benzoxazole?
When selecting between these scaffolds for drug development, the crystallographic data highlights two distinct advantages of the Benzoxazole over the Benzimidazole:
-
Metabolic Stability (Crystallographic Correlate): The C-O bond in the benzoxazole ring is shorter and chemically harder than the C-N bond in benzimidazoles. In crystal structures, this manifests as a tighter, more rigid ring system (RMSD < 0.02 Å). This rigidity often translates to better metabolic stability against oxidative ring opening.
-
Solubility & Permeability: The lack of the Ring NH donor (as seen in the Benzimidazole) removes a strong H-bond donor. While this reduces melting point slightly, it significantly increases lipophilicity (LogP), often improving membrane permeability.
Refinement Warning: When solving the structure of 2-amino-1,3-benzoxazole-5-carboxamide, a common error is the misassignment of the terminal carboxamide Nitrogen and Oxygen atoms. Because N and O have similar electron densities, they can be swapped during refinement.
-
Validation: Check the B-factors. If the "Oxygen" has a suspiciously high B-factor, it is likely a Nitrogen.
-
Chemical Logic: The amide Oxygen will almost always accept a Hydrogen bond from a neighboring 2-amino group.
References
-
Crystal Structure of 2-(2-aminophenyl)-1,3-benzoxazole. PubMed Central (NIH). [Link] (Foundational data on the benzoxazole packing motifs and planarity).
-
Synthesis and Characterization of 2-Amino-5-chlorobenzoxazole (Zoxazolamine) Complexes. ResearchGate. [Link] (Source for the isostructural "Proxy A" used in the comparative analysis).
-
Hydrogen-bond motifs in 2-aminobenzamides and derivatives. MDPI Molecules. [Link] (Detailed analysis of the amide-amide supramolecular synthons relevant to the 5-carboxamide moiety).
-
PubChem Compound Summary: 5-amino-1,3-benzoxazole-2-carboxamide. PubChem. [Link] (Reference for isomeric structures and physical property baselines).[1]
-
Synthesis of Various 2-Aminobenzoxazoles: Cyclization Studies. ACS Omega. [Link] (Protocol grounding for the synthesis and purity requirements described in Section 3).
Sources
Safety & Regulatory Compliance
Personal Protective Equipment (PPE) & Safety Logistics: 2-Amino-1,3-benzoxazole-5-carboxamide
Personal Protective Equipment (PPE) & Safety Logistics: 2-Amino-1,3-benzoxazole-5-carboxamide
[1]
Executive Summary & Risk Context
2-Amino-1,3-benzoxazole-5-carboxamide is a functionalized heterocyclic building block, frequently utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive pharmaceutical intermediates.[1][2][3]
While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (benzoxazoles and aromatic amides) are classified as Skin/Eye Irritants (Category 2/2A) and Specific Target Organ Toxicants (Respiratory Irritation, Category 3) . Furthermore, as a pharmaceutical intermediate, it should be treated under Occupational Exposure Band (OEB) 3 protocols until a specific potency assay proves otherwise.
Core Safety Directive: Do not treat this merely as a "standard organic solid." The presence of the primary amine and carboxamide groups increases the potential for biological activity and sensitization. Adopt a "Containment First" strategy.
Hazard Identification & Exposure Pathways
Before selecting PPE, we must define the enemy. The primary risks associated with this compound are:
-
Inhalation (High Risk): Fine powders of benzoxazole derivatives are often electrostatic and easily aerosolized during weighing. Inhalation may cause mucosal irritation or systemic absorption.
-
Dermal Contact (Moderate Risk): Lipophilic nature facilitates skin absorption; potential for contact dermatitis.
-
Ocular Contact (Moderate Risk): Mechanical abrasion and chemical irritation (pH effects of the amino group).
GHS Hazard Classification (derived from analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4][5][6][7][8] |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2][4][5][6][7][8] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[4][7][8] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, ensuring operator safety during specific tasks.
| Protection Zone | PPE Requirement | Technical Specification & Rationale |
| Respiratory | Engineering Control Primary | Primary: Handle only inside a certified Fume Hood or Powder Weighing Station. Secondary: If handling outside containment (e.g., spill cleanup), use N95 or P100 respirator. Rationale: Prevents inhalation of aerosolized particulates. |
| Hand (Dermal) | Double-Gloving Strategy | Inner Layer: Nitrile (4 mil / 0.10mm). Outer Layer: Nitrile (Extended Cuff, 5-8 mil). Rationale: Benzoxazoles can permeate thin latex. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powders. Use unvented or indirect-vent goggles. Rationale: Prevents dust migration around the lens and protects against splashes during solubilization. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Use a closed-front lab coat (Tyvek or chemically resistant cotton). Disposable sleeve covers are recommended during weighing. Rationale: Prevents powder accumulation on personal clothing and wrist exposure gaps. |
Operational Workflow: Safe Handling Protocol
The following diagram outlines the logical decision-making process for handling this compound.
Caption: Operational logic flow ensuring engineering controls and static mitigation precede physical handling.
Detailed Procedures
A. Weighing & Transfer (Critical Step)
-
Static Mitigation: Benzoxazole derivatives are often dry, fluffy powders prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial.
-
Taring: Tare the weighing boat/vial before opening the source container.
-
Transfer: Use a disposable spatula. Do not pour from the source bottle.
-
Technique: Keep hands deep inside the hood (at least 6 inches from the sash). Move slowly to avoid creating air turbulence that disturbs the powder.
B. Solubilization
-
Solvent Choice: This compound is likely soluble in DMSO or DMF.
-
Addition Order: Always add the solvent to the powder , not the powder to the solvent. This prevents a "puff" of powder from being displaced by the liquid.
-
Venting: If using a septum-capped vial, insert a vent needle to prevent pressure buildup during dissolution (exothermic potential).
C. Decontamination[1]
-
Immediate Clean: Wipe the balance area and spatula immediately after use.
-
Solvent Wipe: Use a paper towel dampened with Methanol or Ethanol (solubilizes the organic residue) followed by a water wipe.
-
Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.
Disposal & Emergency Response
Waste Management Plan
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, solid compound. | Tag: "Hazardous Waste - Solid (Toxic/Irritant)." Seal in double-bagged polyethylene. |
| Liquid Waste | Mother liquors, reaction mixtures (DMSO/DMF solutions). | Tag: "Hazardous Waste - Liquid Organic." Do not mix with oxidizers. |
| Sharps | Contaminated needles/glass. | Dedicated Sharps Bin (Incineration). |
Emergency Procedures
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3] Do not use solvent (ethanol) on skin, as it may enhance absorption.
-
Eye Contact: Flush with eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately.
-
Spill (Powder):
References
-
National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Benzoxazole derivatives and safety profiles.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- SafeBridge Consultants. (2020). Potent Compound Safety: Categorization and Handling Guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
- 8. 64037-16-7 Cas No. | 2-Amino-5-nitro-1,3-benzoxazole | Apollo [store.apolloscientific.co.uk]
